molecular formula C12H11ClN2O4 B2802113 Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 261962-50-9

Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2802113
CAS No.: 261962-50-9
M. Wt: 282.68
InChI Key: DRYQYWBEEZUHGH-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a (2-chlorophenoxy)methyl group and at the 5-position with an ethyl carboxylate moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-2-17-12(16)11-14-10(15-19-11)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYQYWBEEZUHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxadiazole ring, which is known for its pharmacological significance. The presence of the 2-chlorophenoxy group enhances its biological activity through specific interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Screening

A study conducted by Zhang et al. synthesized several oxadiazole derivatives and screened them for anticancer activity using the TRAP PCR-ELISA assay. The results indicated that compounds with similar structures exhibited varying degrees of potency against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) cells. For instance:

CompoundCell LineIC50 (µM)
This compoundHEPG21.18 ± 0.14
Similar Oxadiazole DerivativeMCF70.67
Similar Oxadiazole DerivativePC-30.80

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent .

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit key enzymes involved in various biological processes.

Acetylcholinesterase Inhibition

A study focused on the enzyme inhibition capabilities of oxadiazole derivatives found that this compound exhibited notable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values ranged between 5.80 ± 2.18 µM to 40.80 ± 5.90 µM , indicating competitive inhibition compared to standard drugs such as Donepezil .

Mechanistic Insights

The underlying mechanisms of action for the biological activities of this compound are still under investigation. Molecular docking studies suggest that the compound interacts with specific targets within cancer cells and enzymes, potentially leading to apoptosis and reduced cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Biological Activity Source/Evidence
Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate (Target) 3-[(2-chlorophenoxy)methyl], 5-ethyl carboxylate Calculated: ~296.7* Unknown (inferred stability from oxadiazole core) N/A
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate 3-cyclopentyl 210.23 Non-GHS classified; stable under normal conditions
Ethyl 3-(3,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate 3-(3,4-dichlorophenyl) 286.1 High lipophilicity due to dual Cl substituents
Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate 3-[(phenylsulfonyl)methyl] 296.30 Bulkier substituent; potential for sulfone-mediated interactions
Compound 7f (from quinazolinone derivatives) 2-(2,4-dichlorophenoxy), 3-(2-chloroethylcarbonylamino) N/A Highest anticonvulsant activity in series
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate 3-(Boc-protected aminomethyl) 297.3 (calculated) Enhanced steric bulk; potential for peptide coupling

*Molecular weight calculated based on formula C₁₂H₁₁ClN₂O₄.

Key Observations:

Substituent Effects on Activity: In quinazolinone derivatives (), the 2-chlorophenoxy group alone (e.g., compound 4a) was inactive, but activity increased with modifications like 3-(2-chloroethylcarbonylamino) substitution (e.g., compound 7f). This suggests that the oxadiazole analog may require additional functional groups for bioactivity . The 2,4-dichlorophenoxy substituent in compound 7f exhibited higher anticonvulsant activity than 2-chlorophenoxy derivatives, indicating that halogen positioning modulates efficacy .

Ethyl carboxylate esters (common in all listed compounds) contribute to hydrolytic stability and moderate solubility in organic solvents .

Safety and Handling: Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate lacks acute toxicity data but is labeled as non-hazardous under GHS . In contrast, chlorinated analogs (e.g., 3,4-dichlorophenyl derivative) may pose higher environmental persistence risks .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : Synthesis typically involves cyclization reactions starting from hydrazides and carboxylic acid derivatives. Key steps include:
  • Precursor activation : Use of ethyl chlorooxoacetate for esterification under anhydrous conditions .
  • Cyclization : Controlled heating (80–100°C) in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the oxadiazole ring .
  • Functionalization : Introduction of the 2-chlorophenoxy group via nucleophilic substitution, requiring precise stoichiometry to avoid side reactions .
    Yield optimization strategies:
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
  • Purify intermediates via column chromatography (gradient elution) and final product via recrystallization (ethanol/water) .

Q. How is the structural characterization of this compound performed, and which analytical techniques are critical?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and ester functionality. Key signals include:
  • Ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
  • 2-Chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm in ¹H NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~323.05 g/mol) .
  • X-ray crystallography : For absolute configuration determination (if crystals are obtainable), using SHELX software for refinement .

Q. What are the primary biological activities reported for structurally similar oxadiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit:
  • Antimicrobial activity : MIC values ≤25 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption assays .
  • Anticancer potential : IC₅₀ values <10 µM against breast cancer (MCF-7) and melanoma (A375) cell lines, linked to apoptosis induction .
  • Enzyme inhibition : COX-2 and tubulin binding (docking scores ≤-9.0 kcal/mol) .
    Note: Bioactivity screening should include MTT assays for cytotoxicity and Western blotting for apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound's therapeutic profile?

  • Methodological Answer :
  • Substituent variation : Replace the 2-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioavailability .
  • Ester hydrolysis : Synthesize the carboxylic acid derivative to assess solubility-impacted efficacy .
  • In silico modeling : Use molecular dynamics (e.g., GROMACS) to predict binding affinity to targets like tubulin or kinases .
  • Data analysis : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant improvements .

Q. What experimental strategies resolve contradictions in reported biological data for oxadiazole derivatives?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values) may arise from:
  • Assay conditions : Standardize protocols (e.g., serum-free media, 48h incubation) to minimize variability .
  • Compound stability : Perform HPLC stability tests under physiological conditions (pH 7.4, 37°C) .
  • Cellular uptake : Use fluorescent analogs (e.g., BODIPY-tagged) with confocal microscopy to quantify intracellular accumulation .

Q. How can computational tools predict metabolic stability and toxicity early in development?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate:
  • Lipophilicity (LogP ~3.5), suggesting moderate blood-brain barrier penetration .
  • CYP450 interactions : Risk of hepatotoxicity if metabolized by CYP3A4 .
  • Toxicity profiling : Apply ProTox-II to predict mutagenicity (e.g., Ames test alerts) and organ-specific toxicity .

Q. What crystallographic challenges arise in determining this compound's 3D structure, and how are they addressed?

  • Methodological Answer :
  • Crystal growth : Optimize solvent systems (e.g., slow evaporation in ethyl acetate/hexane) .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction of small crystals .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis .

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